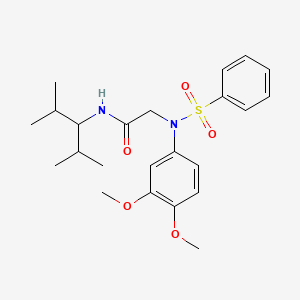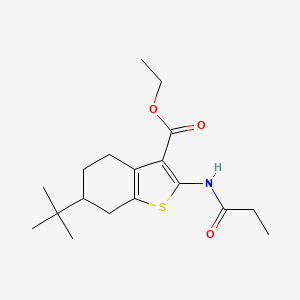![molecular formula C16H14BrN3O4S B3935947 5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935947.png)
5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. In
Mecanismo De Acción
5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 acts as a potent inhibitor of the NF-κB pathway, which is a critical regulator of the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of genes involved in inflammation, cell survival, and immune response. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, this compound 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. Inflammatory disorders such as rheumatoid arthritis and psoriasis have been shown to be effectively treated with this compound 11-7082 due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 in lab experiments is its potency as an inhibitor of NF-κB, making it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using this compound 11-7082 is its potential off-target effects, as it may also inhibit other pathways that are unrelated to NF-κB. Additionally, this compound 11-7082 has been shown to be unstable in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 11-7082. One potential area of research is the development of more stable analogs of this compound 11-7082 that can be used in aqueous solutions. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound 11-7082 and its potential off-target effects. Finally, the therapeutic potential of this compound 11-7082 in various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, this compound 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammatory disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease have also been shown to be effectively treated with this compound 11-7082 due to its anti-inflammatory properties. Additionally, this compound 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S/c1-9-7-11(20(22)23)4-5-13(9)18-16(25)19-15(21)12-8-10(17)3-6-14(12)24-2/h3-8H,1-2H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBMNYVQPREPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3935879.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935883.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3935902.png)
![2-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3935903.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935906.png)
![N-[2-(acetylamino)phenyl]-2-{methyl[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}acetamide](/img/structure/B3935913.png)
![3-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935926.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935936.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935938.png)
![8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935941.png)
![8-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935944.png)
![1-chloro-2-ethyl-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935959.png)
